molecular formula C24H19N7O4 B12053809 4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 478252-64-1

4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12053809
CAS No.: 478252-64-1
M. Wt: 469.5 g/mol
InChI Key: PHJJDEGQNSQCPS-DHRITJCHSA-N
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Description

4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with a molecular formula of C24H19N7O4 and a molecular weight of 469.464 . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 4-nitrobenzaldehyde with [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrobenzoic acid derivatives, amino derivatives, and various substituted hydrazones .

Scientific Research Applications

4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

478252-64-1

Molecular Formula

C24H19N7O4

Molecular Weight

469.5 g/mol

IUPAC Name

3-methyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C24H19N7O4/c1-29-21-20(22(32)27-24(29)33)30(14-17-7-4-6-16-5-2-3-8-19(16)17)23(26-21)28-25-13-15-9-11-18(12-10-15)31(34)35/h2-13H,14H2,1H3,(H,26,28)(H,27,32,33)/b25-13+

InChI Key

PHJJDEGQNSQCPS-DHRITJCHSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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